1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
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Overview
Description
This compound is a heterocyclic compound . It has a molecular formula of C19H22ClN5O2S and a molecular weight of 419.93. It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds, such as triazole derivatives, has been discussed in the literature . Triazole compounds, which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . It also contains a piperidine ring and a thiazole ring, which are other types of heterocyclic compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as triazole derivatives, have been studied . The synthesis often involves the reaction of substituted alkynes and azides in a solvent such as tetrahydrofolate (THF) .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives has demonstrated good to moderate antimicrobial activities against various test microorganisms. These findings suggest that the compound , due to its structural similarity, may also possess antimicrobial properties, making it a potential candidate for further research in antimicrobial drug development (Bektaş et al., 2010).
Antagonist Activity
Research into compounds with similar structures has also explored their potential as antagonists for specific receptors. For example, studies have looked into the molecular interaction of antagonists with cannabinoid receptors, suggesting that compounds with similar molecular frameworks could be designed to target specific receptors in the body, providing a pathway for the development of new therapeutic agents (Shim et al., 2002).
Antihypertensive and Inotropic Activities
The synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with structural resemblance has indicated potential antihypertensive and positive inotropic activities. These activities suggest that structurally similar compounds could be explored for cardiovascular diseases, offering a base for the development of new therapeutic options in treating conditions such as hypertension and heart failure (Bayomi et al., 1999).
Synthesis and Biological Evaluation
Further research into structurally similar compounds includes their synthesis and evaluation for various biological activities. This encompasses the development of novel synthetic pathways and the assessment of the resultant compounds' biological effects, providing a foundation for discovering new drugs with improved efficacy and safety profiles (Gilava et al., 2020).
Mechanism of Action
Target of Action
The compound, 1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide, is a derivative of thiazole and triazole . Thiazoles and triazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of this compound is likely related to its thiazole and triazole moieties. Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Triazoles, on the other hand, are readily capable of binding in the biological system with a variety of enzymes and receptors
Biochemical Pathways
Thiazole and triazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Thiazole and triazole derivatives are known to have diverse biological activities . .
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Triazole compounds have shown versatile biological activities and are used in a number of drug classes . Therefore, this compound could potentially be developed for various therapeutic applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(11-3-5-13(20)6-4-11)24-9-7-12(8-10-24)17(21)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWAOXRBLDZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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